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Compound of Interest

Compound Name: Pyridazine-3-carbonitrile

Cat. No.: B1590183

For researchers, scientists, and drug development professionals, the quest for potent and
selective kinase inhibitors is a continuous journey. The pyridazine-3-carbonitrile scaffold has
emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in
the development of targeted therapies. This guide provides an in-depth, objective comparison
of the efficacy of pyridazine-3-carbonitrile-based inhibitors against key kinase targets,
supported by experimental data and protocols. We will delve into the causality behind
experimental choices and provide a framework for evaluating these promising compounds.

The Rise of the Pyridazine-3-Carbonitrile Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a
unique combination of physicochemical properties. Its high dipole moment, hydrogen bonding
capabilities, and metabolic stability make it an attractive core for designing kinase inhibitors.[1]
The addition of a carbonitrile group at the 3-position is particularly noteworthy, as this
electrophilic moiety can engage in crucial interactions within the ATP-binding pocket of kinases,
often leading to enhanced potency and selectivity.[2] This guide will focus on the comparative
efficacy of inhibitors targeting three clinically relevant kinase families: Tyrosine Kinase 2
(TYK?2), Cyclin-Dependent Kinases (CDKs), and Fer-related Tyrosine Kinase (FER).

Head-to-Head Efficacy Comparison
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A critical aspect of drug development is the quantitative assessment of a compound's potency.
The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. Below, we
present a comparative analysis of pyridazine-3-carbonitrile-based inhibitors against their
respective kinase targets, alongside established alternative inhibitors.

TYK2 Inhibitors: A New Frontier in Autoimmune Disease

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial
role in the signaling of cytokines such as IL-12, IL-23, and Type | interferons.[3][4]
Dysregulation of the TYK2 pathway is implicated in a range of autoimmune and inflammatory
diseases.[5]

Deucravacitinib (BMS-986165), a pyridazine-3-carboxamide derivative, is a first-in-class, orally
available, allosteric TYK2 inhibitor.[6][7] Its unique mechanism of binding to the regulatory
pseudokinase (JH2) domain confers high selectivity over other JAK family members.[7]
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Inhibitor Scaffold Type Target IC50 (nM) Notes
Allosteric
o o inhibitor binding
Deucravacitinib Pyridazine-3-
. TYK2 02-1.0 to the JH2
(BMS-986165) carboxamide o
domain, highly
selective.[6][7][8]
Showed
S Not specified acceptable
Pyridazine-3- o o
Compound 24 ] (inhibition of inhibition and
o carboxamide TYK2 o
(d3-pyridazine) STAT3 good selectivity
(deuterated) )
phosphorylation)  over other JAKSs.
[9]
More potent than
S o Excellent in vivo
Pyridazine-3- Deucravacitinib o
Compound 30 ] ) and in vitro
o carboxamide TYK2 (in STAT3 o
(d3-pyridazine) ] pharmacokinetic
(deuterated) phosphorylation ]
properties.[10]
assay)
A pan-JAK
inhibitor, used
o Pyrrolo[2,3-
Tofacitinib o JAK1/3 - here as a non-
d]pyrimidine )
selective
comparator.[11]
o Pyrrolo[2,3- A selective JAK1
Upadacitinib o JAK1 - o
d]pyrimidine inhibitor.[11]
o Pyrrolo[2,3- A JAK1/JAK2
Baricitinib o JAK1/2 - o
d]pyrimidine inhibitor.[11]

Table 1: Comparative Efficacy of TYK2 Inhibitors.

The data clearly indicates the high potency of the pyridazine-3-carboxamide scaffold,

exemplified by Deucravacitinib, in inhibiting TYK2. The allosteric mechanism provides a

significant advantage in terms of selectivity compared to ATP-competitive pan-JAK inhibitors.
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CDK Inhibitors: Targeting the Engine of the Cell Cycle

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential
for the regulation of the cell cycle.[12][13] Their aberrant activity is a hallmark of many cancers,
making them attractive targets for oncology drug discovery.[14]

Recent studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as

potent CDK2 inhibitors.[15]

Inhibitor

Scaffold Type

Target

IC50 (nM)

Notes

Pyridazine 11m

3,6-disubstituted

pyridazine

CDK2

20.1

Demonstrated
submicromolar
growth inhibition
against breast
cancer cell lines.
[15][16]

Pyridazine 11h

3,6-disubstituted

pyridazine

CDK2

43.8

Showed good
inhibitory activity.
[15][16]

Pyridazine 11l

3,6-disubstituted

pyridazine

CDK2

55.6

Exhibited
significant
alteration of the
cell cycle.[15][16]

Roscovitine

Purine derivative

CDK2

1.94 -394

A well-
established,
ATP-competitive
CDK inhibitor
used as a
reference
compound.[17]
[18]

Compound 8b

Cyclohepta[e]thie
no[2,3-b]pyridine

CDK2

0.77

A potent, novel
CDK2 inhibitor.
[17]
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Table 2: Comparative Efficacy of CDK2 Inhibitors.

The pyridazine-based compounds show remarkable potency against CDK2, with compound
11m exhibiting an IC50 in the low nanomolar range, comparable to or better than the
established inhibitor Roscovitine in some assays. This highlights the promise of this scaffold for
developing novel anti-cancer therapeutics.

FER Kinase Inhibitors: A Target in Cancer and
Inflammation

FER is a non-receptor tyrosine kinase implicated in various cellular processes, including cell
migration, adhesion, and signaling downstream of growth factor receptors.[19][20] Its
overexpression is associated with poor prognosis in several cancers, making it a compelling
therapeutic target.[21] Pyrido-pyridazinone derivatives have recently been identified as potent
FER kinase inhibitors.[19]

Inhibitor Scaffold Type Target IC50 (nM) Notes

Potent enzyme
inhibitor but with

Compound 1 Pyrido- limitations in
o FER 0.5 _
(DS21360717) pyridazinone antitumor effect
due to poor

solubility.[22][23]

Lead compound

Pyridine ) N
Compound 4 o FER 2.6 identified through

derivative

HTS.[24]
o A moderately

Pyridine ) o
Compound 10 o FER 57 active derivative.

derivative

[24]

Table 3: Comparative Efficacy of FER Kinase Inhibitors.

The pyrido-pyridazinone scaffold demonstrates exceptional potency against FER kinase in
enzymatic assays. Further optimization to improve pharmacokinetic properties, as suggested in
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the literature, could lead to the development of highly effective in vivo agents.[22]

Signaling Pathways and Mechanism of Action

Understanding the signaling context of the target kinase is crucial for rational drug design and
for interpreting efficacy data.

TYK2 Signaling Pathway

TYK2 is a key component of the JAK-STAT signaling pathway. Upon cytokine binding (e.g., IL-
12, IL-23, Type | IEN) to their receptors, TYK2 is activated and phosphorylates STAT proteins.
[1][2][3] These activated STATs then translocate to the nucleus to regulate the transcription of
genes involved in inflammation and immune responses.[1]

Cell Membrane

g Cytokine Receptor

4. Dimerization & Translocation
O
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Caption: TYK2 Signaling Pathway and Inhibition.

CDK Signaling in the Cell Cycle

CDKs, in complex with their cyclin partners, drive the progression of the cell cycle through
distinct phases (G1, S, G2, M) by phosphorylating key substrate proteins.[25][26] CDK2, in
particular, is crucial for the G1/S phase transition and the initiation of DNA replication.[14]
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Caption: CDK2's Role in G1/S Transition and Inhibition.

FER Kinase Signaling Pathway

FER kinase acts downstream of several receptor tyrosine kinases, such as the Epidermal
Growth Factor Receptor (EGFR).[19] Upon ligand binding to EGFR, FER is activated and
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participates in signaling cascades, including the PISK/AKT and MAPK/ERK pathways, which
are critical for cell proliferation and survival.[21]
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Caption: FER Kinase Downstream Signaling and Inhibition.

Experimental Protocols: A Guide to In Vitro Kinase
Assays

The generation of reliable and reproducible efficacy data is paramount. Here, we provide a
generalized, step-by-step protocol for a fluorescence-based in vitro kinase assay, which is a
common method for determining inhibitor potency.

Objective: To determine the IC50 value of a test compound (e.g., a pyridazine-3-carbonitrile
derivative) against a specific kinase.

Principle: This protocol describes a homogenous, time-resolved fluorescence resonance
energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated
peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody detects the
phosphorylated peptide. When the antibody binds, FRET occurs between the terbium donor
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and a streptavidin-conjugated acceptor, generating a signal proportional to kinase activity.
Inhibition is measured as a decrease in this signal.[27]

Materials:

Recombinant kinase

 Biotinylated peptide substrate

o ATP

¢ Kinase reaction buffer

e Test compound (serially diluted)

o Terbium-labeled anti-phospho-specific antibody

» Streptavidin-conjugated acceptor (e.g., XL665)

o Stop/detection buffer

o 384-well assay plates

o Plate reader capable of TR-FRET detection

Experimental Workflow:
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1. Compound Dispensing:
Add serially diluted test compound

to 384-well plate.

'

2. Kinase Addition:
Add recombinant kinase to each well.

'

3. Initiation of Reaction:
Add substrate/ATP mixture to start

the phosphorylation reaction.

'

4. Incubation:
Incubate at room temperature
for a defined period (e.g., 60 min).

5. Termination & Detection:

Add stop/detection buffer containing
anti-phospho antibody and acceptor.

6. Final Incubation:
Incubate for a further period
(e.g., 60 min) to allow antibody binding.

7. Data Acquisition:
Read the plate on a TR-FRET
compatible plate reader.

8. Data Analysis:
Calculate % inhibition and determine
IC50 values using a dose-response curve.

Click to download full resolution via product page

Caption: Workflow for a TR-FRET based in vitro kinase assay.
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Detailed Procedure:

o Compound Preparation: Prepare a serial dilution of the pyridazine-3-carbonitrile inhibitor in
DMSO. Typically, an 11-point, 3-fold dilution series is appropriate.

o Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compound into
the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme)
controls.

¢ Kinase Reaction:

o

Prepare a kinase solution in the reaction buffer.

[¢]

Prepare a substrate and ATP solution in the reaction buffer. The ATP concentration should
ideally be at or near the Km value for the specific kinase.

[¢]

Add the kinase solution to the assay plate and briefly incubate.

o

Initiate the reaction by adding the substrate/ATP solution.

 Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60
minutes), allowing the phosphorylation reaction to proceed.

e Detection:

o Prepare a detection solution containing the terbium-labeled anti-phospho-antibody and the
streptavidin-conjugated acceptor in the stop/detection buffer.

o Add the detection solution to the wells to stop the kinase reaction and initiate the detection
process.

e Final Incubation: Incubate the plate for another 60 minutes at room temperature to allow for
the binding of the detection reagents.

» Data Acquisition: Read the plate using a plate reader capable of time-resolved fluorescence
measurements, with appropriate excitation and emission wavelengths for the donor and
acceptor fluorophores.
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o Data Analysis:

o Calculate the percentage of inhibition for each compound concentration relative to the
controls.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
o Fit the data to a four-parameter logistic equation to determine the IC50 value.

This self-validating system, with appropriate controls, ensures the generation of trustworthy and
reproducible efficacy data.

Conclusion and Future Perspectives

The pyridazine-3-carbonitrile scaffold has unequivocally demonstrated its value in the design
of potent and selective kinase inhibitors. The examples of Deucravacitinib for TYK2, and the
promising preclinical data for CDK2 and FER inhibitors, underscore the versatility and potential
of this chemical moiety. The high potency observed is often attributed to the favorable
interactions of the pyridazine ring and the carbonitrile group within the kinase active site.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic
properties of these inhibitors to translate their in vitro potency into in vivo efficacy and safety.
Structure-activity relationship (SAR) studies will continue to be crucial in fine-tuning the
selectivity and potency of these compounds.[28] The continued exploration of the pyridazine-
3-carbonitrile scaffold is poised to deliver the next generation of targeted therapies for a wide
range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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